molecular formula C14H27N3 B8404587 1-Undecyl-1H-pyrazol-3-amine

1-Undecyl-1H-pyrazol-3-amine

Cat. No.: B8404587
M. Wt: 237.38 g/mol
InChI Key: HZTYPKVZTHAECJ-UHFFFAOYSA-N
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Description

1-Undecyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an 11-carbon alkyl chain (undecyl group) at the N1 position and an amine group at the C3 position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and diverse substitution patterns .

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

1-undecylpyrazol-3-amine

InChI

InChI=1S/C14H27N3/c1-2-3-4-5-6-7-8-9-10-12-17-13-11-14(15)16-17/h11,13H,2-10,12H2,1H3,(H2,15,16)

InChI Key

HZTYPKVZTHAECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C=CC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound N1: Undecyl; C3: NH₂ C₁₄H₂₇N₃ 237.39 g/mol Long alkyl chain enhances lipophilicity
1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine N1: Methyl; C5: Pyridin-3-yl C₉H₁₁N₅ 189.22 g/mol Aromatic pyridyl group introduces π-π interactions
1-Benzyl-1H-pyrazol-3-amine N1: Benzyl; C3: NH₂ C₁₀H₁₁N₃ 173.22 g/mol Aromatic benzyl group increases rigidity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine N1: Ethyl; C3: CF₃; C4: NH₂ C₆H₈F₃N₃ 179.14 g/mol Electron-withdrawing CF₃ group alters reactivity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N1: Pyridin-3-yl; C4: NH-Cyclopropyl C₁₁H₁₃N₅ 223.26 g/mol Cyclopropylamine enhances steric effects

Key Observations :

  • Lipophilicity : The undecyl chain in this compound significantly increases its lipophilicity compared to shorter alkyl (e.g., methyl ) or aromatic (e.g., benzyl ) substituents. This property may enhance membrane permeability in biological systems.
  • Steric Hindrance : Bulky substituents like cyclopropylamine or undecyl may hinder intermolecular interactions, affecting crystallization or binding to biological targets.

Comparison :

  • Yields for pyrazole derivatives vary widely (6–18%), influenced by substituent complexity and reaction conditions.
  • The undecyl chain’s length may require optimized solvents (e.g., DMSO ) to improve solubility during synthesis.

Physicochemical and Spectroscopic Properties

  • Melting Points :
    • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104–107°C .
    • This compound (predicted): Lower melting point due to reduced crystallinity from the flexible undecyl chain.
  • ¹H NMR Shifts :
    • Pyrazole protons in analogs range from δ 5.75–5.85 ppm , while the undecyl chain’s protons would appear as broad multiplets (δ 0.8–1.5 ppm).
  • Solubility : The undecyl derivative is likely insoluble in water but soluble in organic solvents (e.g., chloroform), contrasting with polar analogs like 1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine .

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